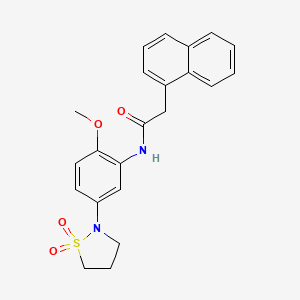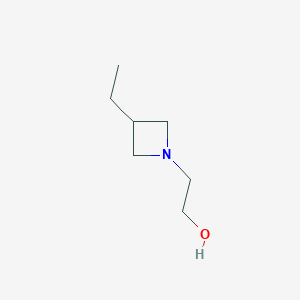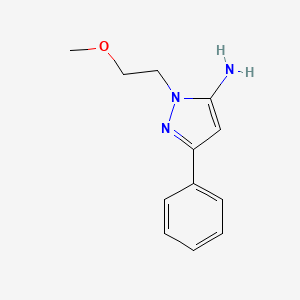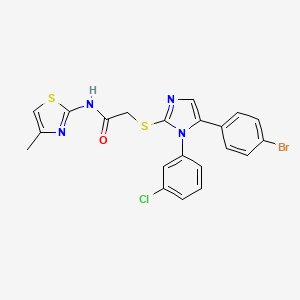
1-(3-Methoxypropyl)cyclopropanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropyl)cyclopropanecarboxylic Acid is a chemical compound with the CAS Number: 1468755-84-1 . It has a molecular weight of 158.2 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H14O3/c1-11-6-2-3-8(4-5-8)7(9)10/h2-6H2,1H3,(H,9,10) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O3/c1-11-6-2-3-8(4-5-8)7(9)10/h2-6H2,1H3,(H,9,10) . This indicates that the compound has a cyclopropane ring with a carboxylic acid group and a 3-methoxypropyl group attached to it.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Cyclopropane derivatives, including those related to 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid, have been extensively studied for their unique reactivity and potential in synthesizing complex molecules. For instance, the asymmetric catalytic cyclopropenation process has been utilized to synthesize cis-disubstituted cyclopropanes, further leading to the creation of dehydroamino acids and dictyopterene C′, showcasing the compound's utility in complex organic syntheses (Imogaı̈ et al., 1998). Similarly, the study of substituent effects in the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids provides insights into the electronic effects of various substituents on cyclopropane acids, which is crucial for understanding their reactivity and applications in synthesis (Kusuyama, 1979).
Analytical and Environmental Studies
In analytical chemistry, methods have been developed for monitoring pyrethroid metabolites, including cyclopropane-1-carboxylic acid derivatives, in human urine. This illustrates the compound's relevance in environmental health studies and its potential as a biomarker for exposure to specific chemical agents (Arrebola et al., 1999).
Material Science and Polymer Chemistry
Cyclopropane derivatives also play a role in material science and polymer chemistry. For example, Lewis Acid-catalyzed reactions involving arylmethylenecyclopropanes have been explored for constructing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. These reactions are significant for developing new materials and chemicals with specific properties (Yao & Shi, 2007).
Biochemistry and Plant Biology
In the field of biochemistry, the identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in plants points to the role of cyclopropane derivatives in ethylene biosynthesis, highlighting their importance in plant biology and agriculture (Hoffman et al., 1982).
Safety and Hazards
The safety information for 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These suggest measures to prevent exposure and provide guidance on what to do if exposure occurs .
Propriétés
IUPAC Name |
1-(3-methoxypropyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-6-2-3-8(4-5-8)7(9)10/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZXAIGIGCMMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2682863.png)

![3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid](/img/structure/B2682865.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682866.png)
![2-(1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682868.png)
![6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2682873.png)
![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)

![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)

![2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682882.png)